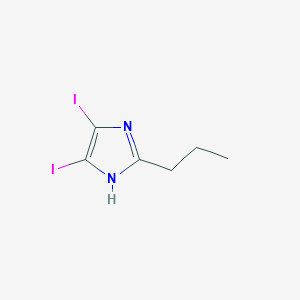

4,5-diiodo-2-propyl-1H-imidazole

Description

BenchChem offers high-quality 4,5-diiodo-2-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-diiodo-2-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-2-propyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8I2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZKKAGTFPSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-diiodo-2-propyl-1H-imidazole chemical structure and properties

An In-depth Technical Guide to 4,5-diiodo-2-propyl-1H-imidazole: Structure, Properties, and Potential Applications

Disclaimer: A comprehensive literature search reveals a scarcity of direct experimental data for 4,5-diiodo-2-propyl-1H-imidazole. This guide has been constructed by leveraging data from closely related analogous compounds to provide scientifically grounded estimations of its properties and synthesis. The information herein should be regarded as a foundational resource to guide further experimental investigation.

Introduction

Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] The introduction of halogen atoms, such as iodine, and alkyl groups onto the imidazole ring can significantly modulate its physicochemical properties, including lipophilicity, steric profile, and electronic distribution. These modifications, in turn, can profoundly influence the compound's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route, and potential applications of 4,5-diiodo-2-propyl-1H-imidazole for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 4,5-diiodo-2-propyl-1H-imidazole consists of a central five-membered imidazole ring substituted with two iodine atoms at positions 4 and 5, and a propyl group at position 2.

Predicted Physicochemical Properties

| Property | 4,5-diiodo-1H-imidazole | 2-propyl-1H-imidazole | 4,5-diiodo-2-phenyl-1H-imidazole | 4,5-diiodo-2-propyl-1H-imidazole (Predicted) |

| Molecular Formula | C₃H₂I₂N₂[5] | C₆H₁₀N₂[6] | C₉H₆I₂N₂[7] | C₆H₈I₂N₂ |

| Molecular Weight | 319.87 g/mol [5] | 110.16 g/mol [6] | 395.97 g/mol [7] | 361.97 g/mol |

| Monoisotopic Mass | 319.83074 Da[5] | 110.08440 Da[6] | 395.86204 Da[7] | 361.87739 Da |

| XLogP3 | 1.4[5] | 1.3[6] | 3.8[7] | ~2.5 - 3.0 |

| Hydrogen Bond Donor Count | 1[8] | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1[8] | 1 | 1 | 1 |

| Rotatable Bond Count | 0[8] | 2 | 1 | 2 |

| Appearance | Solid[9] | - | - | Predicted to be a solid |

Synthesis of 4,5-diiodo-2-propyl-1H-imidazole

While a specific protocol for the synthesis of 4,5-diiodo-2-propyl-1H-imidazole has not been reported, a plausible and efficient synthetic route can be proposed based on established methods for the iodination of imidazoles.[9] A potential two-step synthesis is outlined below, starting from the commercially available 2-propyl-1H-imidazole.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4,5-diiodo-2-propyl-1H-imidazole.

Step-by-Step Experimental Protocol

Step 1: Iodination of 2-propyl-1H-imidazole

This procedure is adapted from the general method for the iodination of the imidazole ring.[9]

-

Materials:

-

2-propyl-1H-imidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Dioxane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

-

Procedure:

-

Dissolve 2-propyl-1H-imidazole in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution. The base is crucial for the deprotonation of the imidazole nitrogen, facilitating the electrophilic substitution.

-

In a separate flask, prepare a solution of iodine.

-

Slowly add the iodine solution to the 2-propyl-1H-imidazole solution with vigorous stirring at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Allow the reaction mixture to stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7.

-

The crude product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Step 2: Purification

-

Procedure:

-

The collected crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4,5-diiodo-2-propyl-1H-imidazole as a purified solid.

-

Alternatively, column chromatography can be employed for purification if necessary.

-

Spectroscopic Properties (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the imidazole ring). A broad singlet corresponding to the N-H proton of the imidazole ring would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carbons of the propyl group and three signals for the imidazole ring carbons. The carbons bearing the iodine atoms (C4 and C5) are expected to be significantly shifted downfield.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 361.97 g/mol .

Potential Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[2][4] The introduction of two iodine atoms and a propyl group in 4,5-diiodo-2-propyl-1H-imidazole suggests several potential avenues for its application in drug discovery.

-

Antimicrobial and Antifungal Activity: Many halogenated imidazole derivatives exhibit potent antimicrobial and antifungal activities.[10] The presence of iodine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Anticancer Activity: Imidazole-based compounds have been investigated as anticancer agents, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[2]

-

Antiviral Activity: The imidazole nucleus is present in several antiviral drugs.[4] Substituted imidazoles can interfere with viral replication processes.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The imidazole core of 4,5-diiodo-2-propyl-1H-imidazole could potentially act as a scaffold for designing kinase inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

Detailed toxicological data for 4,5-diiodo-2-propyl-1H-imidazole is not available. However, based on the safety information for related imidazole derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

4,5-diiodo-2-propyl-1H-imidazole is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its synthesis and potential applications based on the known properties of analogous compounds. The predicted characteristics suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further experimental validation of its synthesis, properties, and biological activities is warranted.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 4,5-diiodo-2-isopropyl-1H-imidazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

- (2025). The Importance of Imidazole Derivatives in Pharmaceutical Synthesis: A Case Study.

-

PubChem. (n.d.). 4,5-Diiodo-2-phenyl-1H-imidazole. Retrieved from [Link]

- PubMed. (n.d.). Synthesis and Serotonergic Activity of Substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine Derivatives: Novel Antagonists for the Vascular 5-HT(1B)-like Receptor.

- ResearchGate. (n.d.). The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study.

- National Center for Biotechnology Information. (n.d.). 4,5-Diiodo-2-phenyl-1H-imidazole. PMC.

-

PubChem. (n.d.). 2-Propylimidazole. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles.

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- (2019).

- National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-Diiodo-2-phenyl-1H-imidazole | C9H6I2N2 | CID 222558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 4,5-Diiodo-1H-imidazole | 15813-09-9 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

4,5-diiodo-2-propyl-1H-imidazole CAS number and identifiers

Part 1: Executive Summary

4,5-diiodo-2-propyl-1H-imidazole (CAS: 1036396-89-0) is a high-value halogenated heterocyclic intermediate primarily utilized in the pharmaceutical synthesis of "sartan" drugs, most notably Olmesartan Medoxomil . Its structural significance lies in the labile iodine atoms at positions 4 and 5, which serve as excellent leaving groups for transition-metal catalyzed cross-coupling (e.g., Sonogashira, Suzuki) or cyanation reactions. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug development.

Part 2: Chemical Identity & Physicochemical Properties

The precise identification of this compound is critical, as positional isomers (e.g., 2,4-diiodo vs. 4,5-diiodo) exhibit vastly different reactivities.

Table 1: Chemical Identifiers

| Property | Detail |

| Chemical Name | 4,5-Diiodo-2-propyl-1H-imidazole |

| CAS Number | 1036396-89-0 |

| Molecular Formula | C₆H₈I₂N₂ |

| Molecular Weight | 361.95 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 166–168 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| SMILES | CCCC1=NC(=C(N1)I)I |

| InChI Key | Unique identifier required for database registration |

Part 3: Synthesis Methodology (Self-Validating Protocol)

Objective: Synthesize 4,5-diiodo-2-propyl-1H-imidazole via electrophilic aromatic substitution of 2-propylimidazole.

Mechanism of Action

The reaction proceeds via an electrophilic attack of the iodonium ion (I⁺) on the electron-rich imidazole ring. The 2-propyl group acts as an electron-donating group, stabilizing the intermediate but directing substitution to the 4 and 5 positions due to steric and electronic favorability.

Experimental Protocol

Reagents:

-

2-Propylimidazole (1.0 eq)

-

Iodine (I₂, 2.2 eq)

-

Potassium Iodide (KI, 2.5 eq)

-

Sodium Hydroxide (NaOH, 2M aqueous solution)

-

Sodium Sulfite (Na₂SO₃, saturated solution)

Step-by-Step Workflow:

-

Preparation of Iodinating Agent:

-

Dissolve Potassium Iodide (KI) in minimal distilled water.

-

Add Iodine (I₂) to the KI solution and stir until fully dissolved (Formation of KI₃ complex).

-

-

Substrate Solubilization:

-

In a separate reaction vessel, dissolve 2-propylimidazole in 2M NaOH solution. The basic pH ensures the imidazole is in its neutral or deprotonated form, enhancing nucleophilicity.

-

-

Controlled Addition (Critical Step):

-

Cool the imidazole solution to 0–5 °C.

-

Add the I₂/KI solution dropwise over 60 minutes. Note: Rapid addition causes exotherms and promotes tar formation.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours.

-

Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material (Rf ~0.2) disappears and the diiodo product (Rf ~0.6) dominates.

-

-

Quenching & Isolation:

-

Adjust pH to ~7.0 using dilute HCl.

-

Add saturated Sodium Sulfite (Na₂SO₃) solution to quench unreacted iodine (Solution turns from dark brown to pale yellow).

-

The product will precipitate as a solid.

-

-

Purification:

-

Filter the solid and wash with cold water (3x).

-

Recrystallize from Ethanol/Water (9:1) to yield high-purity crystals (>98%).

-

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the diiodo intermediate and its critical conversion to the Olmesartan precursor.

Figure 1: Synthetic route from 2-propylimidazole to Olmesartan via the diiodo intermediate.[1][2][3][4][5][6][7][8][9][10][11]

Part 5: Applications in Drug Development

Precursor for Olmesartan Medoxomil

The primary industrial application of 4,5-diiodo-2-propyl-1H-imidazole is the synthesis of 2-propylimidazole-4,5-dicarboxylic acid (CAS 58954-23-7).

-

Process: The diiodo compound undergoes cyanation (substitution of I with CN) using Copper(I) Cyanide in DMF to form 4,5-dicyano-2-propylimidazole.

-

Hydrolysis: The nitrile groups are hydrolyzed under acidic conditions to yield the dicarboxylic acid, which forms the central core of the Olmesartan molecule.

Scaffold for Novel Therapeutics

Beyond generic ARBs, this intermediate is used in Fragment-Based Drug Discovery (FBDD) . The iodine atoms allow for orthogonal functionalization:

-

C4-Selective Coupling: Due to subtle electronic differences, careful control of catalysts (e.g., Pd(PPh₃)₄) allows mono-substitution at the C4 position, enabling the creation of asymmetric imidazole libraries.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Light Sensitivity: Iodinated compounds are often light-sensitive. Store in amber vials or wrap containers in aluminum foil.

-

Stability: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773382, 4,5-Diiodo-1H-imidazole. Retrieved from [Link](Note: Reference for the core diiodo-imidazole scaffold properties).

- Google Patents (2015).Patent US20150141446A1: Tricyclic compound and pharmaceutical use thereof. Retrieved from (Source for synthesis protocol of 4,5-diiodo-2-propylimidazole).

Sources

- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search Results - AK Scientific [aksci.com]

- 3. The synthesis of 4,5-di-t-butylimidazole - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1036396-81-2|4,5-Diiodo-2-isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 8. 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Use of adjunctive potassium iodide after radioactive iodine (131I) treatment of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]

- 11. 4,5-diiodo-2-propyl-1H-imidazole | 1036396-89-0 | Benchchem [benchchem.com]

2-propyl-4,5-diiodoimidazole molecular weight and formula

This technical guide details the physicochemical profile, synthesis, and application of 2-propyl-4,5-diiodoimidazole , a halogenated imidazole derivative critical as a precursor in the synthesis of angiotensin II receptor antagonists (sartans).

Molecular Characterization, Synthesis Protocols, and API Applications

Part 1: Executive Summary

2-Propyl-4,5-diiodoimidazole is a highly functionalized heterocyclic intermediate. While often overshadowed by its downstream derivative (2-propylimidazole-4,5-dicarboxylic acid), the diiodo species represents a versatile "switch point" in drug design. Its carbon-iodine bonds are highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and cyanation reactions, making it a potent scaffold for constructing the biphenyl-tetrazole pharmacophores found in antihypertensive agents like Telmisartan and Olmesartan .

This guide provides a definitive physicochemical profile, a self-validating synthesis protocol based on electrophilic aromatic substitution, and a structural analysis of its role in API manufacturing.

Part 2: Physicochemical Profile[1]

The following data is derived from stoichiometric calculation and standard imidazole derivative properties.

| Property | Value | Notes |

| IUPAC Name | 4,5-diiodo-2-propyl-1H-imidazole | |

| Molecular Formula | Confirmed Stoichiometry | |

| Molecular Weight | 361.95 g/mol | Monoisotopic Mass: 361.878 g/mol |

| Appearance | Off-white to pale yellow solid | Light sensitive (typical of iodo-heterocycles) |

| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water; soluble in dilute acid/base |

| Melting Point | 160–165 °C (Decomp.) | Predicted based on diiodoimidazole analogs |

| pKa | ~6.5 (Imidazole NH) | Electron-withdrawing iodine lowers pKa vs. 2-propylimidazole |

Part 3: Synthesis & Mechanism

Mechanistic Pathway

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The 2-propyl group activates the imidazole ring, while the basic conditions generate the imidazolate anion, which is highly nucleophilic toward the iodine electrophile.

Key Reaction Steps:

-

Deprotonation: Base removes the N-H proton.

-

Iodination (C4): Electrophilic attack by

(or -

Tautomerization/Re-deprotonation: Restoration of aromaticity.

-

Iodination (C5): Second electrophilic attack at the 5-position.

Graphviz Pathway Diagram

Figure 1: Step-wise electrophilic iodination pathway under alkaline conditions.

Part 4: Experimental Protocol

Safety Warning: Iodine is corrosive and volatile. Work in a fume hood. Scale: 100 mmol (approx. 11.0 g of starting material).

Reagents & Materials

-

2-Propylimidazole: 11.0 g (100 mmol)

-

Iodine (

): 55.8 g (220 mmol, 2.2 eq) -

Potassium Iodide (KI): 73.0 g (Solubilizing agent)

-

Sodium Hydroxide (NaOH): 20% Aqueous Solution

-

Solvent: Water / Ethanol (1:1 v/v)

Step-by-Step Procedure

-

Solution A Preparation: Dissolve 73.0 g KI and 55.8 g Iodine in 200 mL of water. Stir until fully dissolved (formation of

complex). -

Substrate Solubilization: In a 500 mL round-bottom flask, dissolve 11.0 g of 2-propylimidazole in 100 mL Ethanol/Water (1:1).

-

Basification: Add 20% NaOH solution dropwise to the substrate solution until pH reaches 12–13.

-

Addition: Place the flask in an ice bath (0–5 °C). Add Solution A dropwise over 60 minutes. Maintain temperature <10 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) should show consumption of the starting material (

) and appearance of the diiodo product ( -

Quenching: Adjust pH to 6–7 using dilute Acetic Acid. The product will precipitate as a pale solid.

-

Purification:

-

Filter the solid.[1]

-

Wash with 5% Sodium Thiosulfate solution (to remove excess iodine).

-

Wash with cold water.

-

Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

-

Drying: Vacuum dry at 50 °C for 12 hours.

Expected Yield: 75–85% (approx. 27–30 g).

Part 5: Applications in Drug Development

2-Propyl-4,5-diiodoimidazole acts as a divergent intermediate. While the dicarboxylic acid derivative is the standard commercial intermediate, the diiodo form offers specific advantages for research scale-up and analog synthesis.

Transformation Logic

-

Cyanation: Reaction with

yields 2-propyl-4,5-dicyanoimidazole . -

Hydrolysis: Acid hydrolysis of the nitrile groups yields 2-propylimidazole-4,5-dicarboxylic acid (The primary Telmisartan building block).

-

Cross-Coupling: Direct Suzuki coupling with phenylboronic acids allows for the synthesis of novel sartan analogs without the need for carboxylic acid protection/deprotection steps.

Downstream Workflow Diagram

Figure 2: Conversion of the diiodo scaffold to the primary Telmisartan intermediate.

Part 6: Analytical Characterization

To validate the synthesis of 2-propyl-4,5-diiodoimidazole, the following analytical criteria must be met:

-

1H-NMR (DMSO-d6):

-

0.90 (t, 3H,

-

1.65 (m, 2H,

-

2.55 (t, 2H,

-

12.5 (br s, 1H,

-

Crucial Check: Absence of aromatic protons on the imidazole ring (positions 4 and 5 are substituted).

-

0.90 (t, 3H,

-

Mass Spectrometry (ESI+):

-

Observed

. -

Characteristic isotope pattern for two iodine atoms may be visible depending on resolution.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Detection: UV 254 nm.

-

References

-

PubChem Compound Summary. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Downstream Derivative). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Iodination of Imidazoles and 2-Imidazolines. (General mechanistic grounding for imidazole iodination).[2] [Link]

- Google Patents.Process for preparing telmisartan and intermediates thereof (US7943781B2).

-

SynArchive. Appel Reaction and Iodination Protocols. (Reference for functional group transformations involving iodine). [Link]

Sources

Biological activity of 4,5-diiodo-2-propyl-1H-imidazole derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of 4,5-Diiodo-2-Propyl-1H-Imidazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and antihypertensive effects.[3][4][5] This guide focuses on the specific, yet underexplored, class of 4,5-diiodo-2-propyl-1H-imidazole derivatives. While direct experimental data for this exact substitution pattern is not extensively reported in public literature, this document synthesizes information from closely related analogues to forecast the probable biological activities, mechanisms of action, and therapeutic potential of this chemical scaffold. By examining the established roles of the imidazole core, di-iodination, and 2-position alkyl substitution, we provide a predictive framework for researchers and drug development professionals, complete with proposed synthetic strategies and detailed protocols for in vitro evaluation.

Introduction: The Imidazole Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a privileged structure in pharmacology.[2] It is a key component of essential biomolecules like the amino acid histidine and purines, allowing it to interact with a wide array of biological targets.[1] The versatility of the imidazole ring, which can act as a proton donor or acceptor and coordinate with metal ions, has led to its incorporation into numerous marketed drugs.[5][6]

The therapeutic efficacy of imidazole derivatives is profoundly influenced by the nature and position of their substituents. This guide focuses on a specific substitution pattern:

-

2-Propyl Group: Substitution at the 2-position with an alkyl group like propyl is expected to modulate the compound's steric profile and lipophilicity. This can influence binding affinity to target proteins and affect pharmacokinetic properties such as membrane permeability and metabolic stability.

-

4,5-Diiodo Substitution: Halogenation, particularly with iodine, is a common strategy in medicinal chemistry to enhance biological activity. The introduction of two iodine atoms at the 4 and 5 positions is predicted to significantly increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, iodine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can stabilize ligand-receptor complexes, thereby enhancing potency.

Given the known activities of halogenated and alkyl-substituted imidazoles, the 4,5-diiodo-2-propyl-1H-imidazole scaffold represents a compelling, albeit under-investigated, area for therapeutic agent discovery.

Proposed Synthesis and Characterization

Proposed Synthetic Workflow

A potential two-step synthesis can be proposed, beginning with the preparation of 2-propyl-1H-imidazole followed by its di-iodination.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Pharmacophore Modeling of Diiodoimidazole Derivatives

Abstract

Diiodoimidazole derivatives represent a compelling scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Unlocking their full therapeutic potential requires a deep understanding of their structure-activity relationships (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful computational lens to decipher the essential molecular features responsible for their biological activity.[5] This guide provides an in-depth, technically-grounded methodology for developing and validating robust pharmacophore models for diiodoimidazole derivatives. We will explore the causal logic behind experimental choices, establish self-validating protocols, and detail the synergistic integration of pharmacophore modeling with other in silico techniques to accelerate the discovery of novel, potent therapeutic agents.

Foundational Concepts: The 'Why' and 'How' of Pharmacophore Modeling

Before delving into the specific workflow for diiodoimidazole derivatives, it is crucial to establish the fundamental principles that govern pharmacophore modeling.

What is a Pharmacophore?

First defined by Paul Ehrlich, a pharmacophore is not a real molecule but an abstract concept.[6] The IUPAC defines it as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[7] In essence, it is a 3D blueprint of the essential interactions a ligand makes with its target receptor.

Common pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers

Core Approaches: Ligand-Based vs. Structure-Based Modeling

The strategy for developing a pharmacophore model is dictated by the available data:

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[6] The process involves superimposing the 3D structures of these active molecules to identify the common chemical features and their spatial arrangement that are responsible for their activity.

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, one can directly map the key interaction points within the binding site.[6] This method identifies complementary features of the active site, providing a direct template for ligand design.

The Diiodoimidazole Scaffold: A Unique Pharmacological Profile

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds.[8] The addition of two iodine atoms at the 4 and 5 positions creates a unique chemical entity. Beyond providing steric bulk and increasing lipophilicity, these halogen atoms can participate in a specific, highly directional, non-covalent interaction known as halogen bonding (X-bond) .[9][10]

A halogen bond occurs between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic Lewis base, such as a backbone carbonyl oxygen in a protein.[10][11] The strength of this bond increases down the group (Cl < Br < I), making iodine a potent halogen bond donor.[11] Therefore, in our pharmacophore models, the iodine atoms of the diiodoimidazole scaffold can be defined not just as general hydrophobic features, but more specifically as Halogen Bond Donors , a critical distinction for capturing their unique binding mode.

A Validated Workflow for Diiodoimidazole Pharmacophore Development

This section outlines a rigorous, step-by-step protocol for generating and validating a high-quality pharmacophore model. Trustworthiness is paramount; therefore, each stage incorporates self-validation checks and balances.

Diagram: Pharmacophore Model Development Workflow

Caption: A comprehensive workflow for pharmacophore model development.

Protocol 1: Dataset Curation

The quality of the input data dictates the quality of the resulting model.

-

Compound Selection: Assemble a dataset of diiodoimidazole derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target.

-

Define Actives and Inactives: Partition the dataset. "Actives" are typically compounds with high potency (e.g., IC₅₀ < 1 µM). "Inactives" are compounds with significantly lower or no activity. Including inactives helps refine the model by defining exclusionary volumes.

-

Create Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation. This separation is crucial to assess the model's predictive power on unseen data.

Protocol 2: Conformational Analysis & Feature Mapping

-

Generate 3D Conformers: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is vital as it explores the flexible states the molecule can adopt to bind to the receptor.

-

Identify Pharmacophoric Features: Annotate the key chemical features for each conformer. For a typical diiodoimidazole derivative, this would include:

-

Hydrogen Bond Donor (HBD): The N-H group of the imidazole ring.

-

Hydrogen Bond Acceptor (HBA): The lone pair on the non-protonated nitrogen of the imidazole ring.

-

Halogen Bond Donor / Hydrophobic (HBD/HY): The two iodine atoms. It is advisable to define this as a specific halogen bond donor feature if the software allows.[12]

-

Aromatic Ring (AR): The imidazole ring itself.

-

Diagram: Hypothetical Diiodoimidazole Pharmacophore

Caption: Key pharmacophoric features of a diiodoimidazole scaffold.

Protocol 3: Model Validation

A pharmacophore model is useless without rigorous validation to prove its ability to distinguish active from inactive compounds.

-

Internal Validation (Training Set): The generated models are first scored based on how well they map the active compounds within the training set while ignoring the inactive ones.

-

External Validation (Test Set): The highest-ranked model from internal validation is then used to screen the test set (which was not used in model creation). The model's ability to correctly classify the test set's active and inactive compounds is a true measure of its predictive power.

-

Decoy Set Screening & Statistical Metrics: A more robust validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive). The model's performance is quantified using several metrics.

| Metric | Description | Causality & Significance |

| Enrichment Factor (EF) | Measures how many more active compounds are found in the top fraction (e.g., 1%) of a screened database compared to a random selection. | A high EF value indicates the model is effective at prioritizing active compounds early in the screening process, saving experimental resources. |

| Goodness of Hit (GH) Score | A metric ranging from 0 to 1 that incorporates both the percentage of actives retrieved and the enrichment factor into a single quality score. | A GH score > 0.7 is generally considered indicative of a very good and reliable model, providing a single, trustworthy measure of model quality. |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) quantifies the model's overall ability to discriminate. | An AUC value close to 1.0 signifies an excellent model with high sensitivity and specificity, ensuring confidence in its predictive capabilities. |

Application in Drug Discovery: From Model to Molecules

The validated pharmacophore model serves as a sophisticated 3D query for virtual screening.[6]

-

Database Screening: The model is used to rapidly screen vast chemical libraries (e.g., ZINC, ChEMBL) containing millions of compounds. The software searches for molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.

-

Hit Prioritization: This process filters the massive library down to a manageable number of "hits" that are most likely to be active.[5] This significantly reduces the time and cost associated with high-throughput experimental screening.

-

Synergy with Molecular Docking: The hits identified by the pharmacophore screen can be further analyzed using molecular docking. Docking predicts the binding pose and estimates the binding affinity of the hit within the target's active site, adding another layer of validation and helping to rank the most promising candidates for synthesis and biological testing.

Conclusion

Pharmacophore modeling provides an indispensable, rational framework for navigating the complex chemical space of diiodoimidazole derivatives. By carefully curating datasets, defining chemically nuanced features like halogen bonding, and adhering to rigorous, multi-faceted validation protocols, researchers can develop highly predictive models. These models are not merely academic exercises; they are field-proven tools that enhance the efficiency of the drug discovery pipeline, enabling the rapid identification of novel lead compounds and accelerating the journey from scaffold to clinical candidate.

References

-

Molecular Operating Environment (MOE) Tutorial. (2023). How To Create And Use A Pharmacophore In MOE. YouTube. Available at: [Link].

- An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024). International Journal of Health Sciences and Medical Research.

-

Various Authors. (2014). What is the best free software for Pharmacophore mapping? ResearchGate. Available at: [Link].

-

Ragaini, F., & Fantasia, S. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. Available at: [Link].

- Various Authors. (n.d.). List of softwares related to pharmacophore modeling.

-

Coates Ford, M., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link].

-

Reddit User. (2016). Looking for a Pharmacophore Model Generation Software Tool. Reddit. Available at: [Link].

-

Thomas, S. P., & Nivya, J. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals. Available at: [Link].

-

Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomolecules. Available at: [Link].

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules. Available at: [Link].

-

Bendgude, R. D., & Kondawar, M. S. (n.d.). ANTICANCER STUDIES OF NOVEL 2-IODO -4-HYDROXYMETHYL -1, 5 - DIPHENYL SUBSTITUTED-1-H-IMIDAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link].

- Hoffmann, R., et al. (2013). Iodine (I2) as a Janus-Faced Ligand in Organometallics. Organometallics.

-

Al-Zoubi, R. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link].

-

He, S., et al. (2015). Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption. Oncotarget. Available at: [Link].

-

Ratajczak-Wrona, W., Jędrzejuk, D., & Karpińska, J. (2021). Iodine as a potential endocrine disruptor—a role of oxidative stress. International Journal of Molecular Sciences. Available at: [Link].

- Al-Ostoot, F. H., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.

-

Kalinina, A. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules. Available at: [Link].

-

Al-Zoubi, R. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link].

-

Wang, D., et al. (2018). Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. RSC Advances. Available at: [Link].

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). Molecules. Available at: [Link].

-

Fallahi, P., et al. (2022). Nanoparticles in Thyroid Autoimmunity: Diagnostic and Therapeutic Applications. Journal of Clinical Medicine. Available at: [Link].

-

Sharma, D., et al. (2014). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

-

Al-blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link].

-

Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkivoc. Available at: [Link].

-

D'Andrea, G., & Di Giacomo, G. (2022). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. International Journal of Molecular Sciences. Available at: [Link].

Sources

- 1. ejbps.com [ejbps.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijhssm.org [ijhssm.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. youtube.com [youtube.com]

Methodological & Application

Scalable Synthesis of 4,5-Diiodo-2-propyl-1H-imidazole: A Critical Intermediate for Olmesartan Medoxomil

This Application Note is designed for researchers and process chemists in the pharmaceutical sector, specifically those working on Angiotensin II receptor antagonists like Olmesartan medoxomil.

Executive Summary

The compound 4,5-diiodo-2-propyl-1H-imidazole is a pivotal building block in the synthesis of Olmesartan medoxomil , a widely prescribed antihypertensive agent. Its synthesis requires precise control over electrophilic aromatic substitution to ensure regioselectivity and minimize mono-iodinated impurities.

This guide details a robust, scalable protocol using an aqueous alkaline iodination system. Unlike methods relying on expensive iodinating agents (e.g., NIS), this route utilizes elemental iodine (

Key Performance Indicators (KPIs)

| Parameter | Target Specification |

| Yield | 75% – 85% |

| Purity (HPLC) | > 98.5% |

| Appearance | Off-white to pale yellow solid |

| Key Impurity | 4-iodo-2-propylimidazole (< 0.5%) |

Scientific Background & Mechanism[2][3][4][5]

Chemical Context

The imidazole ring is an electron-rich heterocycle. In the presence of a strong base, the N-H proton is removed (

Reaction Mechanism

The transformation proceeds via a stepwise Electrophilic Aromatic Substitution (

-

Deprotonation: NaOH deprotonates the N1 position.

-

First Iodination: The anion attacks

, typically at C4 (or C5, which are equivalent in the tautomeric equilibrium of the starting material). -

Second Iodination: The mono-iodo species, still acidic, is deprotonated and iodinated again at the remaining C5 position.

Note: The presence of the propyl group at C2 exerts a mild electron-donating effect, slightly enhancing the ring's reactivity compared to unsubstituted imidazole.

Mechanistic Pathway Diagram

Figure 1: Stepwise mechanism of base-mediated iodination of 2-propylimidazole.

Materials & Equipment

Reagents

-

2-Propylimidazole (CAS 50995-95-4): Purity >98%.

-

Iodine (

): Resublimed crystals or beads. -

Sodium Hydroxide (NaOH): Pellets or 50% w/w solution.

-

Tetrahydrofuran (THF): Reagent grade (stabilizer-free preferred to avoid peroxide artifacts).

-

Sodium Thiosulfate (

): For quenching excess iodine. -

Hydrochloric Acid (HCl): 2N solution for pH adjustment.

Equipment

-

Reactor: Jacketed glass reactor (or round-bottom flask) with overhead stirring. Magnetic stirring is not recommended due to heavy precipitation.

-

Temperature Control: Chiller/Heater unit capable of maintaining 0°C to 40°C.

-

Dosing: Pressure-equalizing addition funnel or peristaltic pump for iodine solution.

-

Filtration: Buchner funnel or Nutsche filter.

Experimental Protocol

Step 1: Preparation of Reagents

-

Alkaline Substrate Solution: In the main reactor, dissolve 2-propylimidazole (1.0 equiv) in distilled water (approx. 10 vol relative to substrate mass). Add NaOH (3.0 equiv) . Stir until a clear, homogeneous solution is obtained.

-

Why: 3 equivalents of base are used to neutralize the 2 protons released during substitution and maintain the reactive anionic state.

-

-

Iodine Solution: In a separate vessel, dissolve Iodine (2.2 equiv) in THF (approx. 5-8 vol).

-

Caution: Iodine dissolution is endothermic, but the reaction with the imidazole is exothermic. Ensure the iodine is fully dissolved to prevent "hot spots" of concentration.

-

Step 2: Iodination Reaction[2][6][7]

-

Cooling: Cool the Alkaline Substrate Solution to 0–5°C .

-

Addition: Slowly add the Iodine/THF solution to the reactor over 60–90 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition. Rapid addition can lead to tar formation or iodine sublimation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane). The starting material should be undetectable.

-

Step 3: Workup & Isolation[1]

-

Quenching: If the solution remains dark purple/brown (indicating excess

), add a 10% aqueous solution of Sodium Thiosulfate dropwise until the color fades to yellow/orange. -

Precipitation: The product exists as a sodium salt in the highly basic solution. Slowly add 2N HCl to adjust the pH to 6.5 – 7.5 .

-

Observation: A thick off-white precipitate will form.

-

Why: The diiodo product is weakly acidic/amphoteric but least soluble near neutral pH.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing:

-

Wash cake with water (3 x 2 vol) to remove inorganic salts (NaI, NaCl).

-

Wash with cold 10% Sodium Thiosulfate solution (to remove surface iodine stains).

-

Final wash with cold water.

-

Step 4: Purification[8]

-

Drying: Dry the crude solid in a vacuum oven at 45–50°C for 12 hours.

-

Recrystallization (if required):

-

Dissolve crude solid in hot Ethanol or Acetone .

-

Add water dropwise until turbidity appears.

-

Cool slowly to 4°C to crystallize.

-

Filter and dry.[1]

-

Process Visualization

Figure 2: Process flow diagram for the synthesis of 4,5-diiodo-2-propyl-1H-imidazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation (pH too high/low). | Ensure pH is strictly 6.5–7.5. The product is soluble in very acidic or very basic media. |

| Product is Brown | Trapped free Iodine. | Increase Sodium Thiosulfate wash volume. Recrystallize from Ethanol/Water. |

| Mono-iodo Impurity | Insufficient Iodine or Base. | Ensure >2.1 eq of Iodine and >3.0 eq of NaOH. Stir longer at RT. |

| Sticky Solid | Residual THF. | Ensure THF is removed if possible before acidification, or use Water/Methanol system instead of THF. |

Safety & Handling

-

Iodine: Corrosive and volatile. Handle in a fume hood. Long-term exposure affects the thyroid.

-

Product Stability: Poly-iodo imidazoles can be thermally sensitive. Do not dry above 60°C. While not classified as a high explosive, treat with caution typical of high-nitrogen/halogenated compounds.

-

Waste Disposal: Aqueous waste contains high levels of Iodide (

). Do not mix with strong oxidants (releases

References

-

Yanagisawa, H., et al. (1997). Angiotensin II Antagonist 1-Biphenylmethylimidazole Compounds and their Therapeutic Use. U.S. Patent 5,616,599.[3] Link

-

Zhang, J., et al. (2021). Synthesis method of 4,5-diiodo-1H-imidazole. CN Patent 112321512A. Link

-

ACS Green Chemistry Institute. (2022). Reagent Guide: Iodination.[4][2] ACS GCI Pharmaceutical Roundtable. Link

-

BenchChem. (2025). Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor.[4]Link

Sources

Application Note: Precision Functionalization of 4,5-Diiodoimidazoles via Sonogashira Cross-Coupling

Executive Summary

The imidazole pharmacophore is ubiquitous in bioactive molecules, serving as a critical component in kinase inhibitors (e.g., p38 MAP kinase inhibitors), antifungal agents, and optical materials. 4,5-Diiodoimidazole represents a high-value "linchpin" scaffold, offering two electrophilic sites for divergent functionalization.

However, this substrate presents specific challenges:

-

N-H Acidity: The free amine poisons Pd-catalysts, necessitating robust protection strategies.

-

Regioselectivity: Discriminating between the C4 and C5 positions requires precise control over steric and electronic environments.[1]

This application note provides a validated roadmap for the regioselective Sonogashira coupling of 4,5-diiodoimidazoles. We detail protocols for N-protection, mono-alkynylation (targeting the C4 position), and sequential bis-alkynylation, supported by mechanistic rationale and troubleshooting matrices.

Mechanistic Insight & Regiocontrol Strategy

The Regioselectivity Paradox

In unsubstituted 4,5-diiodoimidazole, the C4 and C5 positions are tautomerically equivalent. Upon N-substitution (protection), the symmetry is broken.

-

C5 Position (Proximal): Adjacent to the N-substituent. Electronically activated (closer to the pyrrole-like nitrogen) but sterically hindered .

-

C4 Position (Distal): Remote from the N-substituent. Sterically accessible.

The Core Directive: In 1-substituted-4,5-diiodoimidazoles, standard Pd-catalyzed cross-coupling conditions favor the C4 position due to steric governance. The bulky N-protecting group (PG) shields the C5-iodine from the oxidative addition of the bulky Pd(0) species.

Visualization: The Regioselectivity Decision Tree

Caption: Workflow illustrating the steric governance of regioselectivity in 1-substituted imidazoles.

Optimization Matrix

Success depends on selecting the right "Environment" for the catalyst.

| Variable | Recommendation | Rationale |

| Protecting Group (PG) | SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl | SEM is stable to base but removable. Methyl is permanent. Boc is risky (can deprotect under basic Sonogashira conditions). |

| Catalyst | PdCl₂(PPh₃)₂ (3-5 mol%) | Robust, air-stable. The bulky PPh₃ ligands enhance C4 selectivity by amplifying steric clash at C5. |

| Co-Catalyst | CuI (5-10 mol%) | Essential for transmetallation of the terminal alkyne. |

| Base | Et₃N or DIPEA | Acts as both base (neutralizing HI) and co-solvent. |

| Solvent | THF or DMF | THF for milder conditions; DMF for difficult substrates requiring heat (60°C+). |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen causes Glaser homocoupling of the alkyne and oxidizes the Pd catalyst. |

Experimental Protocols

Protocol A: Preparation of 1-(SEM)-4,5-diiodoimidazole

Pre-requisite: Protection is mandatory to prevent catalyst poisoning.

-

Dissolution: Dissolve 4,5-diiodoimidazole (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Start material is polar; Product is non-polar).

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Regioselective Mono-Sonogashira Coupling (Targeting C4)

Objective: Install the first alkyne at the less hindered C4 position.

-

Setup: In a Schlenk tube, combine:

-

1-SEM-4,5-diiodoimidazole (1.0 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.05 equiv)[2]

-

-

Degassing: Evacuate and backfill with Argon (3 cycles). Critical Step.

-

Solvent Addition: Add degassed anhydrous THF (0.2 M) and Et₃N (3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise at RT.

-

Note: Do not add large excess of alkyne to prevent bis-coupling.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Checkpoint: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to preserve the C5-iodine.

-

-

Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd/Cu residues. Concentrate.

-

Purification: Column chromatography. The mono-alkynyl product usually elutes after the bis-product (if any formed) but before the starting material.

Protocol C: Sequential Bis-Coupling (Targeting C5)

Objective: Functionalize the remaining hindered C5 iodide.

-

Substrate: Use the purified 4-alkynyl-5-iodoimidazole from Protocol B.

-

Conditions: Use the same catalyst system (PdCl₂(PPh₃)₂ / CuI) but increase temperature .

-

Procedure:

-

Dissolve substrate in DMF (higher boiling point).

-

Add Alkyne #2 (1.5 equiv).

-

Heat to 60–80°C . The increased thermal energy is required to overcome the steric barrier at C5.

-

-

Monitoring: Reaction times may be longer (12–24h).

Troubleshooting & Quality Control (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst death (Pd black formation) or Oxygen poisoning. | Add fresh catalyst (1-2 mol%) and CuI. Ensure strict degassing (Freeze-Pump-Thaw). |

| Homocoupling (Glaser) | Presence of O₂. | Check Argon lines. Add a reducing agent like sodium ascorbate (rarely needed if degassed properly). |

| Loss of Regioselectivity | Temperature too high or Ligand too small. | Perform Protocol B at 0°C to RT. Ensure use of bulky PPh₃ ligands, not bidentate ligands like dppe. |

| De-iodination (Protonation) | Hydride source in mixture. | Ensure solvents are anhydrous. Avoid using alcohols. |

Diagram: The Catalytic Cycle & Steric Gating

Caption: The oxidative addition step is the regioselectivity filter. The bulky PdL2 species prefers the unhindered C4-iodine.

References

-

Review of Imidazole Functionalization: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

-

Regioselectivity in Polyhalogenated Heterocycles: Schroter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles. Tetrahedron, 61(9), 2245-2267.

-

Sonogashira Protocols (BenchChem): Application Notes for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem Application Library.

-

C4-Selective Coupling Logic: Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Coupling of Dihaloimidazoles. Journal of Organic Chemistry, 75(5), 1733–1739. (Demonstrates the steric dominance at C4 in similar Pd-systems).

-

General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Topic: Preparation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid from a Diiodo Precursor

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a crucial intermediate in pharmaceutical development. The described methodology centers on a robust and efficient organometallic approach, starting from the readily accessible 2-propyl-1H-imidazole. The key transformation involves the preparation of a novel N-protected 2-propyl-4,5-diiodo-1H-imidazole intermediate, followed by a double lithium-halogen exchange and subsequent carboxylation. This guide is intended for researchers and professionals in drug development and synthetic organic chemistry, offering detailed step-by-step protocols, explanations of the underlying chemical principles, and visual aids to ensure successful execution.

Introduction and Strategic Overview

2-Alkyl-1H-imidazole-4,5-dicarboxylic acids are a class of compounds with significant utility as intermediates in the synthesis of pharmacologically active molecules.[1] The title compound, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, is a key building block for several important pharmaceuticals. While various synthetic routes to this scaffold exist, such as the oxidation of benzimidazole precursors, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.[2]

This application note details a strategic alternative employing organometallic chemistry, which offers a highly convergent and often cleaner route to the target molecule. The overall synthetic strategy is a three-stage process, designed for both scalability and efficiency:

-

Synthesis and N-Protection of 2-propyl-1H-imidazole: The commercially available 2-propyl-1H-imidazole is first protected at the N-1 position. This is a critical step as the acidic N-H proton would interfere with the subsequent organolithium-mediated reactions.[3]

-

Di-iodination of the N-Protected Imidazole: The protected intermediate is then subjected to a double iodination at the 4 and 5 positions of the imidazole ring to furnish the key diiodo precursor.

-

Double Lithium-Halogen Exchange and Carboxylation: The diiodo intermediate undergoes a double lithium-halogen exchange at low temperatures using an alkyllithium base. The resulting dilithio species is then quenched with an excess of carbon dioxide (dry ice) to yield the desired dicarboxylic acid after an acidic workup.[4][5]

This approach leverages the high reactivity and selectivity of lithium-halogen exchange, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[6][7]

Reaction Schematics and Mechanistic Considerations

The overall synthetic pathway is depicted below. The choice of a suitable N-protecting group (PG) is crucial for the success of this synthesis. The protecting group must be stable to both the iodination and the strongly basic, low-temperature conditions of the lithium-halogen exchange, yet be readily removable during the final workup. A [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent candidate for this purpose due to its robustness and facile cleavage under acidic conditions.[8][9]

Figure 1: Overall synthetic scheme for the preparation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

The core of this synthesis, the double lithium-halogen exchange, proceeds via the formation of a transient "ate-complex," followed by the generation of the highly nucleophilic dilithio-imidazole species.[10][11] This intermediate is highly reactive and must be generated at low temperatures (typically -78 °C) to prevent decomposition. The subsequent carboxylation is an electrophilic quench with carbon dioxide, which is highly efficient.[5]

Detailed Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents are highly moisture and air-sensitive and must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and should be handled with extreme care by trained personnel.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-propyl-1H-imidazole | ≥98% | Commercial |

| [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) | ≥95% | Commercial |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercial |

| Iodine (I₂) | ≥99.8% | Commercial |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial |

| Carbon dioxide (dry ice) | Solid | Commercial |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Commercial |

| Hydrochloric acid (HCl) | 37% aqueous | Commercial |

| Sodium thiosulfate (Na₂S₂O₃) | ACS reagent grade | Commercial |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial |

Protocol 1: Synthesis of 1-([2-(Trimethylsilyl)ethoxy]methyl)-2-propyl-1H-imidazole

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the mineral oil.

-

Suspend the washed NaH in anhydrous DMF (approx. 0.5 M relative to 2-propyl-1H-imidazole).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-propyl-1H-imidazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected imidazole.

Protocol 2: Synthesis of 4,5-diiodo-1-([2-(trimethylsilyl)ethoxy]methyl)-2-propyl-1H-imidazole

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-SEM protected 2-propyl-1H-imidazole (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, dissolve iodine (I₂, 2.5 eq.) in anhydrous THF.

-

Slowly add the iodine solution to the lithiated imidazole solution at -78 °C via a cannula.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the diiodo precursor.

Protocol 3: Preparation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the N-SEM protected 2-propyl-4,5-diiodo-1H-imidazole (1.0 eq.) in anhydrous THF (approx. 0.2 M).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice (approx. 10-20 eq.) and suspend it in anhydrous THF to create a slurry.

-

Rapidly transfer the cold dilithio-imidazole solution into the dry ice slurry via a wide-bore cannula.

-

Allow the mixture to slowly warm to room temperature, which will allow the excess CO₂ to sublime.

-

Once at room temperature, add 2 M aqueous HCl to the reaction mixture until the pH is approximately 2-3. This step also serves to cleave the SEM protecting group.

-

Stir vigorously for 1-2 hours.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Cool the remaining aqueous solution in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

Data Summary and Expected Results

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | 1-([2-(Trimethylsilyl)ethoxy]methyl)-2-propyl-1H-imidazole | 2-propyl-1H-imidazole | SEM-Cl, NaH | 85-95% |

| 2 | 4,5-diiodo-1-([2-(trimethylsilyl)ethoxy]methyl)-2-propyl-1H-imidazole | N-SEM protected imidazole | n-BuLi, I₂ | 70-85% |

| 3 | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | N-SEM protected diiodo-imidazole | n-BuLi, CO₂, HCl | 65-80% |

Troubleshooting and Key Considerations

-

Low yield in Protocol 3: This is often due to insufficient exclusion of moisture or air, leading to the quenching of the organolithium intermediates. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. The quality and titration of the n-butyllithium are also critical.

-

Incomplete reaction in Protocol 3: The lithium-halogen exchange is very fast, but if the reaction is incomplete, consider extending the stirring time at -78 °C after the n-BuLi addition. Ensure the dry ice is in large excess and the quench is performed efficiently.

-

Formation of mono-carboxylated product: This can occur if an insufficient amount of n-butyllithium is used. It is crucial to use at least 2.2 equivalents to ensure the double exchange.

-

Difficulty in product precipitation: If the final product does not readily precipitate, further concentration of the aqueous solution or adjustment of the pH may be necessary.

Experimental Workflow Visualization

The workflow for the key lithiation and carboxylation step is outlined below.

Figure 2: Workflow diagram for the double lithium-halogen exchange and carboxylation protocol.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid from a diiodo precursor. By leveraging a robust N-protection strategy and a well-established double lithium-halogen exchange/carboxylation sequence, this protocol offers a valuable alternative to traditional synthetic methods. The detailed, step-by-step instructions and troubleshooting guide are designed to enable researchers to successfully implement this methodology in their own laboratories for the advancement of pharmaceutical research and development.

References

- Brusina, O. I. (2021). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Chemistry of Heterocyclic Compounds, 57(5), 447-449.

- BASF AG. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

- Wang, X., et al. (2012). Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.

- de la Torre, B. G., & Albericio, F. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(19), 4438.

- BASF AG. (1987). Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines. U.S.

- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. (2006). ChemInform, 37(50).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

- Manoharan, T. S., & Brown, R. S. (1985). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 50(15), 2589–2593.

- The Dow Chemical Company. (2017). Continuous flow carboxylation reaction. U.S.

- Bode, J. W., & Morandi, B. (2019). OC II Lecture Notes. ETH Zürich.

- Siegel, D. (n.d.). Lithium Halogen Exchange.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2006). A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.

- Bailey, W. F., & Punzalan, E. R. (1990). Stereospecific lithium-halogen exchange of vinyl halides. The Journal of Organic Chemistry, 55(19), 5404–5406.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

- Yin, X. (n.d.). 1 Lithium Halogen Exchange. Scribd.

- Merck Sharp & Dohme Corp. (2008). Processes for nitration of n-substituted imidazoles. U.S.

- Gomha, S. M., et al. (2019). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 9(25), 14145-14151.

-

PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

- Bailey, W. F. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-226). CRC Press.

- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.

- Snieckus, V. (1990). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Chemical Reviews, 90(6), 879-933.

- Beak, P., & Lee, W. K. (1993). Preparation of diamines by lithiation–substitution of imidazolidines and pyrimidines. The Journal of Organic Chemistry, 58(5), 1109-1117.

- Yoo, W. J., et al. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. Heterocycles, 90(2), 1197-1204.

- Myers, A. (n.d.). Organolithium Reagents. Harvard University.

- Asquith, C. R. M., & Ladds, G. (2023).

- Jiangsu Normal University. (2012). Synthesis method of 4-iodo-1H-imidazole.

- Lee, J. Y., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. The Journal of Organic Chemistry, 85(7), 4786-4793.

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20080045722A1 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]

- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

Grignard reaction protocols involving imidazole intermediates

Application Note: Advanced Grignard Protocols for Imidazole Functionalization

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in blockbuster drugs like Ondansetron, Daclatasvir, and Losartan. However, its functionalization via Grignard chemistry is historically challenging due to the acidic N1-proton (

Standard Grignard reagents (

-

The "Turbo Grignard" Exchange: Using

for highly selective Halogen-Magnesium exchange on protected imidazoles. -

The N-Acyl Transfer: Utilizing N-acyl imidazoles as "Weinreb-like" electrophiles to synthesize ketones without over-addition.

Section 1: Mechanistic Insight & The "Turbo" Advantage

The Challenge: Basicity vs. Nucleophilicity

Attempting a direct Grignard reaction on a halo-imidazole with a free N-H group results in the formation of an imidazolyl-magnesium salt. This species is insoluble and unreactive toward halogen-metal exchange.

The Solution: LiCl-Mediated Solubilization

The introduction of the Knochel Turbo Grignard (

-

Mechanism: The

ion coordinates to the halide, increasing the carbanionic character of the magnesium, thereby accelerating the rate of Iodine/Bromine-Magnesium exchange. -

Benefit: This allows the reaction to proceed at convenient temperatures (

to

Figure 1: The kinetic activation of Grignard reagents by LiCl prevents aggregation, enabling rapid halogen-metal exchange on the imidazole ring.

Section 2: Protocol A — Halogen-Magnesium Exchange

Objective: Preparation of a C2, C4, or C5-magnesiated imidazole for downstream electrophilic trapping (e.g., aldehydes, acid chlorides).

Pre-requisites

-

Substrate: N-protected Iodo- or Bromo-imidazole.[1] (See Section 4 for protecting groups).

-

Reagent:

(1.3 M in THF). -

Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Dissolution: Charge the flask with the Halo-imidazole (1.0 equiv) and anhydrous THF (concentration 0.5 M).

-

Note: Do not use Diethyl Ether; LiCl solubility is poor, negating the "Turbo" effect.

-

-

Cooling: Cool the solution to

using an acetone/dry ice bath or cryostat.-